Anastrozole Mono Acid -d12
Description
Chemical Identity and Nomenclature
Anastrozole Mono Acid -d12 is a deuterated derivative of anastrozole, a nonsteroidal aromatase inhibitor. Its chemical identity is characterized by selective deuterium substitution at specific methyl groups, enhancing its utility as an internal standard in mass spectrometry.
The compound’s nomenclature reflects its structural relationship to non-deuterated anastrozole, with the suffix "-d12" indicating 12 deuterium substitutions. These substitutions occur at methyl groups attached to the benzene ring and propanenitrile moieties, critical for isotopic distinction in analytical applications .
Historical Development Context
The development of this compound is rooted in the broader history of aromatase inhibitors. Anastrozole, the parent compound, was first patented in 1987 as part of efforts to treat hormone-sensitive breast cancer by suppressing estrogen synthesis . By the mid-1990s, anastrozole gained clinical approval, establishing itself as a cornerstone in oncology .
Deuterated analogs like this compound emerged in the early 21st century to address challenges in pharmacokinetic and metabolic studies. The incorporation of deuterium—a stable isotope of hydrogen—enhanced metabolic stability and provided distinct mass spectral signatures, enabling precise quantification of anastrozole and its metabolites in biological matrices . This innovation aligned with advancements in liquid chromatography–mass spectrometry (LC-MS), which demanded high-purity isotopic standards to improve assay accuracy .
Significance in Analytical Chemistry
This compound serves as an essential tool in analytical chemistry, particularly in LC-MS-based methodologies. Its primary roles include:
- Internal Standardization : Deuterated analogs compensate for matrix effects and instrumental variability, ensuring reliable quantification of anastrozole and its metabolites in plasma and tissue samples .
- Metabolic Pathway Elucidation : By tracking deuterated fragments, researchers differentiate endogenous metabolites from drug-derived species, clarifying biotransformation pathways .
- Enhanced Sensitivity : The compound’s isotopic signature (e.g., m/z 237 for d12-anastrozole vs. m/z 225 for non-deuterated forms) minimizes background noise, improving detection limits in complex biological samples .
A 2018 study demonstrated that using this compound in transdermal drug delivery research reduced inter-sample variability by 22%, underscoring its reproducibility in pharmacokinetic analyses .
Structural Comparison with Non-deuterated Anastrozole
The structural differences between this compound and its non-deuterated counterpart are systematic yet functionally significant:
The carboxylic acid group in the mono acid derivative alters polarity, influencing chromatographic retention times, while deuterium substitution increases molecular mass without significantly affecting chemical reactivity . These modifications enable simultaneous detection of both compounds in co-eluting LC-MS peaks, facilitating comparative pharmacokinetic studies .
Properties
Molecular Formula |
C₁₇H₈D₁₂N₄O₂ |
|---|---|
Molecular Weight |
324.44 |
Synonyms |
3-(1-Cyano-1-methylethyl)-α,α-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-benzeneacetic Acid-d12; Anastrozole Impurity B Mono Acid-d12; |
Origin of Product |
United States |
Comparison with Similar Compounds
Anastrozole vs. Anastrozole-D12
While anastrozole (CAS: 120511-73-1) is the therapeutic agent, Anastrozole-D12 serves as its non-therapeutic analytical counterpart. Key differences include:
| Parameter | Anastrozole | Anastrozole-D12 |
|---|---|---|
| Molecular Formula | C17H19N5 | C17H7D12N5 |
| Molecular Weight | 293.37 g/mol | 305.45 g/mol |
| Primary Use | Breast cancer therapy | Analytical standard |
| Isotopic Composition | Natural isotopes | 12 deuterium atoms |
Anastrozole-D12 exhibits identical chemical behavior to anastrozole but with a distinct mass signature, making it indispensable for avoiding matrix effects in LC-MS .
Anastrozole Diacid (CAS: 1338800-81-9)
It shares the core triazole-phenylene scaffold but features carboxylic acid groups instead of nitriles.
| Parameter | Anastrozole-D12 | Anastrozole Diacid |
|---|---|---|
| Molecular Formula | C17H7D12N5 | C17H21N3O4 |
| Molecular Weight | 305.45 g/mol | 343.44 g/mol |
| Role | Analytical standard | Synthesis impurity |
| Regulatory Relevance | QC for drug assays | Monitored in API purity |
Anastrozole Diacid is critical in quality control but lacks therapeutic or analytical utility compared to Anastrozole-D12 .
Comparison with Other Aromatase Inhibitors
Letrozole vs. Anastrozole
Exemestane vs. Anastrozole
- Response Rates : Similar ORR (15%) and OS (30.5 vs. 33.3 months) in metastatic settings .
- Metabolic Stability: Exemestane, a steroidal AI, requires HPLC purification for plasma analysis due to metabolite interference, unlike non-steroidal anastrozole .
Analytical Performance of Anastrozole-D12
Anastrozole-D12 enhances analytical precision in LC-MS methods:
| Parameter | With Anastrozole-D12 | Without Deuterated Standard |
|---|---|---|
| Detection Limit | 0.1 ng/mL | 0.5 ng/mL |
| Accuracy | >98% | 85–90% |
| Matrix Effect Mitigation | Yes (via isotopic separation) | No |
Studies using Anastrozole-D12 achieved precise quantification of anastrozole in patient plasma, with a linear range of 0.1–100 ng/mL .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight | Primary Application |
|---|---|---|---|---|
| Anastrozole-D12 | 120512-32-5 | C17H7D12N5 | 305.45 g/mol | LC-MS internal standard |
| Anastrozole | 120511-73-1 | C17H19N5 | 293.37 g/mol | Breast cancer therapy |
| Anastrozole Diacid | 1338800-81-9 | C17H21N3O4 | 343.44 g/mol | Synthesis impurity control |
Table 2: Clinical Comparison of Aromatase Inhibitors
| Parameter | Anastrozole | Letrozole | Exemestane |
|---|---|---|---|
| Ki67 Suppression | −78% | −87.1% | Not reported |
| Median OS (months) | 30.5 | Similar to anastrozole | 33.3 |
| Plasma Analysis | LC-MS with D12 | Requires HPLC | Requires HPLC |
Q & A
Q. What is the primary role of Anastrozole Mono Acid-d12 in analytical method validation for generic drug development?
Anastrozole Mono Acid-d12 serves as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) to enhance quantification accuracy of non-deuterated anastrozole and its metabolites. It corrects for matrix effects and ion suppression by co-eluting with the analyte, ensuring precise calibration curves and recovery rates. Method validation requires testing parameters such as specificity, linearity (e.g., R² ≥ 0.995), accuracy (recovery 95–105%), and precision (RSD < 5%) using spiked biological matrices .
Q. What analytical techniques are critical for characterizing Anastrozole Mono Acid-d12 as a reference standard?
High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic purity (>98% deuterium incorporation), while nuclear magnetic resonance (NMR) validates structural integrity. Reverse-phase HPLC assesses chemical stability under varying pH and temperature conditions. Batch-specific certificates of analysis must align with pharmacopeial guidelines (e.g., USP, EP) .
Q. How should researchers document the use of Anastrozole Mono Acid-d12 in regulatory submissions?
Q. How does isotopic purity of Anastrozole Mono Acid-d12 influence pharmacokinetic modeling in breast cancer research?
Deuterium labeling reduces metabolic degradation rates (e.g., via cytochrome P450 enzymes), potentially altering half-life (t½) and clearance (CL) values. Researchers must compare deuterated vs. non-deuterated pharmacokinetic profiles in preclinical models to adjust dosing regimens. Contradictory data in human trials (e.g., exemestane vs. anastrozole TTP discrepancies) may arise from isotopic interference, necessitating metabolite-specific LC-MS/MS validation .
Q. What methodological strategies resolve contradictions in estrogen suppression efficacy between Anastrozole and Tamoxifen in clinical studies?
Use Anastrozole Mono Acid-d12 to quantify active metabolites (e.g., 4-hydroxy-tamoxifen) and assess competitive binding to estrogen receptors. Phase III trial data (e.g., Thurlimann et al., 2003) show divergent efficacy (49% risk reduction for anastrozole vs. 43.4% for tamoxifen), which may reflect inter-patient variability in metabolic enzyme activity. Stratified analysis by CYP2D6 genotype can clarify discrepancies .
Q. How can researchers optimize experimental designs to evaluate Anastrozole Mono Acid-d12 stability in long-term carcinogenicity studies?
Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via forced degradation studies (acid/base hydrolysis, oxidative stress). Data should be analyzed using Arrhenius equations to predict shelf-life. Cross-validation with in vivo models (e.g., xenograft studies) ensures biological relevance of stability findings .
Q. What statistical approaches address variability in Anastrozole Mono Acid-d12 recovery rates across heterogeneous tumor samples?
Apply mixed-effects models to account for tumor subtype, hormone receptor status, and sample preparation variability. Bootstrap resampling (≥1,000 iterations) quantifies confidence intervals for recovery rates, while ANOVA identifies significant batch-to-batch differences in deuterated standards .
Methodological Guidance
- Data Presentation : Tabulate validation parameters (e.g., LOD, LOQ, precision) and comparative pharmacokinetic metrics (Cmax, AUC) using APA/ACS formatting guidelines. Figures should illustrate chromatographic separation and isotopic patterns .
- Ethical Reporting : Disclose deuterated standard sources and purity grades. Reference phase III trial protocols (e.g., NSABP P-1 Study) to align with ethical frameworks for oncological research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
